molecular formula C11H14N4S B1617359 4-Hydrazino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 77995-54-1

4-Hydrazino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No. B1617359
CAS RN: 77995-54-1
M. Wt: 234.32 g/mol
InChI Key: IAVYMPZJWVYGJY-UHFFFAOYSA-N
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Description

4-Hydrazino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine, also known as HMTBP, is a heterocyclic compound that has shown potential in various scientific research applications. This compound has a unique structure that makes it a promising candidate for drug discovery and development.

Scientific Research Applications

Synthesis and Structural Analysis

4-Hydrazino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine serves as a foundational substrate for synthesizing various heterocyclic compounds, demonstrating significant versatility in organic synthesis. Gajda et al. (2015) highlighted its role in producing tetrahydrobenzothienopyrimidine derivatives, exploring their crystal and molecular structures. These derivatives exhibit intriguing properties due to their complex π-electron delocalization effects, making them promising candidates for developing novel biologically active heterocycles. The study also delves into the effects of substituents, polycyclic structure, and crystal packing on the aromaticity of the fused heterocyclic rings, providing insights into the destabilization of aromaticity in larger heterocyclic systems (Gajda, Astakhina, Ejsmont, Kolomeitsev, Kovalenko, & Zarychta, 2015).

Antimicrobial and Biological Activity

Further research into tetrahydrobenzothienopyrimidine derivatives, including those derived from 4-hydrazino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine, reveals their potential as antimicrobial agents. Bhuiyan et al. (2006) synthesized and evaluated the antimicrobial activity of new thienopyrimidine derivatives, showcasing the methodological approach and the pronounced antimicrobial activity exhibited by some of these derivatives (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Naser, 2006).

Antineoplastic Agents

The synthesis of 4-hydrazino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine also contributes to the field of antineoplastic agents. Nguyen et al. (1990) explored its use in generating 4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles through the Fischer indolization process. These compounds were then tested for antitumor activity, identifying them as a promising class of antineoplastic agents based on their in vitro and in vivo efficacy against various experimental tumor models (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).

properties

IUPAC Name

(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-6-13-10(15-12)9-7-4-2-3-5-8(7)16-11(9)14-6/h2-5,12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVYMPZJWVYGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351409
Record name 4-Hydrazinyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

CAS RN

77995-54-1
Record name 4-Hydrazinyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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